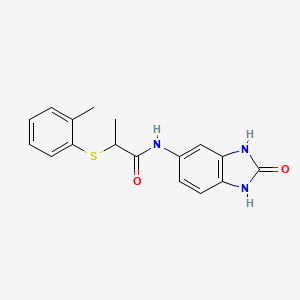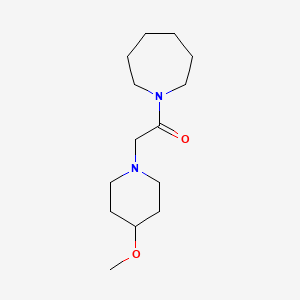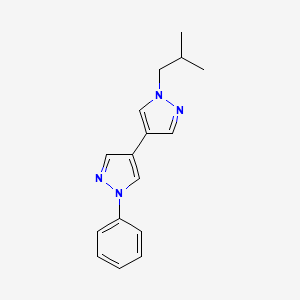
1-(2-Methylpropyl)-4-(1-phenylpyrazol-4-yl)pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methylpropyl)-4-(1-phenylpyrazol-4-yl)pyrazole, also known as IPPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrazole derivative that has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of 1-(2-Methylpropyl)-4-(1-phenylpyrazol-4-yl)pyrazole is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) activity, which is an enzyme involved in the production of inflammatory mediators. 1-(2-Methylpropyl)-4-(1-phenylpyrazol-4-yl)pyrazole has also been shown to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2), which are involved in the inflammatory response. Moreover, 1-(2-Methylpropyl)-4-(1-phenylpyrazol-4-yl)pyrazole has been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
1-(2-Methylpropyl)-4-(1-phenylpyrazol-4-yl)pyrazole has been shown to have significant biochemical and physiological effects. In vitro studies have shown that 1-(2-Methylpropyl)-4-(1-phenylpyrazol-4-yl)pyrazole inhibits the production of inflammatory mediators, including NO and PGE2. In addition, 1-(2-Methylpropyl)-4-(1-phenylpyrazol-4-yl)pyrazole has been shown to induce apoptosis in cancer cells by activating the caspase pathway. In vivo studies have shown that 1-(2-Methylpropyl)-4-(1-phenylpyrazol-4-yl)pyrazole has anti-inflammatory and analgesic effects and can reduce tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(2-Methylpropyl)-4-(1-phenylpyrazol-4-yl)pyrazole in lab experiments include its high purity and good yields, its well-established synthesis methods, and its potential applications in various scientific fields. However, the limitations of using 1-(2-Methylpropyl)-4-(1-phenylpyrazol-4-yl)pyrazole in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the research on 1-(2-Methylpropyl)-4-(1-phenylpyrazol-4-yl)pyrazole. In pharmacology, further studies are needed to investigate the potential use of 1-(2-Methylpropyl)-4-(1-phenylpyrazol-4-yl)pyrazole as an anti-inflammatory and analgesic agent. In addition, more research is needed to explore the potential use of 1-(2-Methylpropyl)-4-(1-phenylpyrazol-4-yl)pyrazole as an anti-tumor agent. In material science, 1-(2-Methylpropyl)-4-(1-phenylpyrazol-4-yl)pyrazole can be further explored as a precursor for the synthesis of metal complexes and coordination polymers. Moreover, 1-(2-Methylpropyl)-4-(1-phenylpyrazol-4-yl)pyrazole can be used as a ligand in catalysis and as a fluorescent probe in bioimaging.
Méthodes De Synthèse
1-(2-Methylpropyl)-4-(1-phenylpyrazol-4-yl)pyrazole can be synthesized using different methods, including the reaction of 1-phenyl-4-bromo-2-(2-methylpropyl)pyrazole with hydrazine hydrate, followed by the reaction with acetic acid. Another method involves the reaction of 1-phenyl-4-chloro-2-(2-methylpropyl)pyrazole with hydrazine hydrate, followed by the reaction with acetic acid. These methods have been reported to yield high purity and good yields of 1-(2-Methylpropyl)-4-(1-phenylpyrazol-4-yl)pyrazole.
Applications De Recherche Scientifique
1-(2-Methylpropyl)-4-(1-phenylpyrazol-4-yl)pyrazole has been studied for its potential applications in various scientific fields. In pharmacology, 1-(2-Methylpropyl)-4-(1-phenylpyrazol-4-yl)pyrazole has been investigated for its anti-inflammatory and analgesic properties. In addition, 1-(2-Methylpropyl)-4-(1-phenylpyrazol-4-yl)pyrazole has been studied for its potential use as an anti-tumor agent. In material science, 1-(2-Methylpropyl)-4-(1-phenylpyrazol-4-yl)pyrazole has been used as a precursor for the synthesis of metal complexes and coordination polymers. Moreover, 1-(2-Methylpropyl)-4-(1-phenylpyrazol-4-yl)pyrazole has been used as a ligand in catalysis and as a fluorescent probe in bioimaging.
Propriétés
IUPAC Name |
1-(2-methylpropyl)-4-(1-phenylpyrazol-4-yl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4/c1-13(2)10-19-11-14(8-17-19)15-9-18-20(12-15)16-6-4-3-5-7-16/h3-9,11-13H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUDQQLULLRCCNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C=N1)C2=CN(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

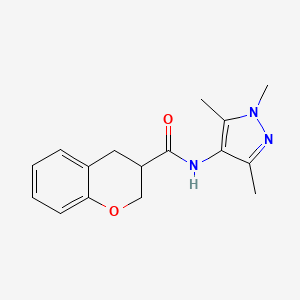
![N-[1-(furan-2-yl)ethyl]-2-methyl-1H-indole-3-carboxamide](/img/structure/B7565546.png)
![1-methyl-N-[(4-methylsulfonylphenyl)methyl]-5-pyrrol-1-ylpyrazole-4-carboxamide](/img/structure/B7565553.png)
![N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]morpholine-4-carboxamide](/img/structure/B7565554.png)
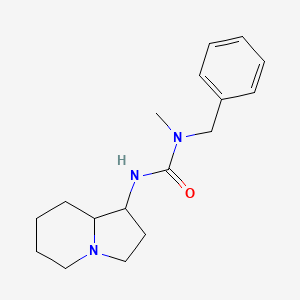
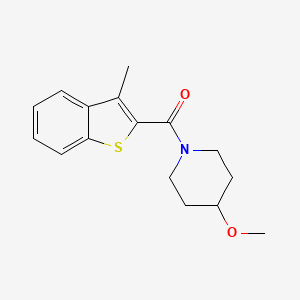
![5-fluoro-2-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonylamino)benzoic acid](/img/structure/B7565575.png)
![N,N,2,2-tetramethyl-N'-[[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl]propane-1,3-diamine](/img/structure/B7565578.png)
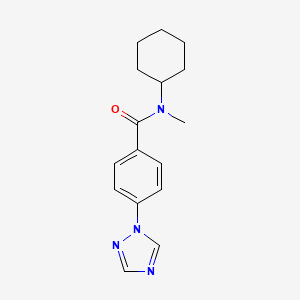
![1-[4-[(4-Chlorophenyl)methyl]-1,4-diazepan-1-yl]butan-1-one](/img/structure/B7565594.png)
![N-[4-(2,2,2-trifluoroethoxy)phenyl]cyclopentanecarboxamide](/img/structure/B7565604.png)
![1-(furan-2-carbonyl)-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]piperidine-2-carboxamide](/img/structure/B7565608.png)
